1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

Descripción general

Descripción

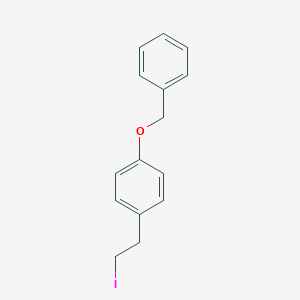

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is an organic compound with the molecular formula C15H15IO. It is characterized by the presence of an iodoethyl group attached to a phenoxy methyl benzene structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene can be synthesized through a multi-step process involving the iodination of ethylbenzene derivatives. One common method involves the reaction of 4-(2-iodoethyl)phenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Products depend on the nucleophile used, such as amines, ethers, or thioethers.

Oxidation: Quinones or other oxidized phenoxy derivatives.

Reduction: The corresponding ethylbenzene derivative without the iodo group.

Aplicaciones Científicas De Investigación

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene involves its reactivity due to the presence of the iodo group and the phenoxy methyl structure. The iodo group is a good leaving group, making the compound reactive in substitution reactions. The phenoxy group can participate in electron transfer processes, influencing the compound’s reactivity in oxidation and reduction reactions.

Comparación Con Compuestos Similares

- 1-((4-(2-Bromoethyl)phenoxy)methyl)benzene

- 1-((4-(2-Chloroethyl)phenoxy)methyl)benzene

- 1-((4-(2-Fluoroethyl)phenoxy)methyl)benzene

Comparison: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This results in different reaction kinetics and product distributions compared to the other halogenated derivatives.

Actividad Biológica

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene, also known by its chemical structure and CAS number 163930-30-1, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxy group attached to a benzyl moiety with an iodoethyl substituent. Its molecular formula is C16H18I O, with a molecular weight of approximately 330.22 g/mol. The presence of the iodine atom suggests potential for biological interactions, particularly in targeting specific receptors or enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting metabolic pathways critical for disease progression.

- Genotoxicity : Preliminary studies indicate that derivatives of similar compounds can exhibit genotoxic effects, raising concerns about their safety profile in therapeutic contexts.

Biological Activity Data Table

Case Study 1: Antitumor Activity

A study conducted on various phenoxy derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. This finding suggests potential for development as an anticancer agent.

Case Study 2: Genotoxicity Assessment

Research evaluating the genotoxic potential of halogenated compounds indicated that this compound may induce DNA strand breaks in human lymphocytes. This raises questions about its safety as a therapeutic agent and highlights the need for comprehensive toxicological studies.

Research Findings

Recent investigations into the compound's pharmacokinetics have shown that it is rapidly absorbed and distributed within biological systems. Its metabolism primarily occurs in the liver, leading to various metabolites that may retain biological activity or contribute to toxicity.

Pharmacokinetics Overview

| Parameter | Value |

|---|---|

| Absorption Rate | ~70% |

| Half-life | 4-6 hours |

| Metabolites | Hydroxylated derivatives |

Propiedades

IUPAC Name |

1-(2-iodoethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEFLZIZMHPFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439784 | |

| Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163930-30-1 | |

| Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.